molecular formula C18H22NO3+ B1240085 (R)-N-methylcoclaurinium

(R)-N-methylcoclaurinium

Cat. No. B1240085
M. Wt: 300.4 g/mol
InChI Key: BOKVLBSSPUTWLV-MRXNPFEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-methylcoclaurinium is the conjugate acid of (R)-N-methylcoclaurine arising from protonation of the tertiary amino group;  major species at pH 7.3. It is a conjugate acid of a (R)-N-methylcoclaurine.

Scientific Research Applications

Biosynthesis Studies

  • Biosynthesis in Alkaloids : (R)-N-methylcoclaurinium has been extensively studied in the context of its role in the biosynthesis of various alkaloids. Research has shown its specific utilization and incorporation into other complex alkaloids in plants like Cocculus laurifolius and Tiliacora racemosa. These studies are crucial for understanding the natural production pathways of therapeutically significant compounds (Bhakuni, Singh, & Jain, 1980), (Bhakuni, Singh, & Jain, 1978), (Bhakuni, Singh, Jain, & Kapil, 1978).

  • Stereochemical Analysis in Alkaloid Synthesis : The stereochemical configurations of (R)-N-methylcoclaurinium play a significant role in the formation of certain alkaloids. Studies have detailed how the stereochemistry of (R)-N-methylcoclaurinium influences the final configuration of synthesized alkaloids, providing insights into the precise chemical mechanisms in plant biosynthesis (Bhakuni & Jain, 1981), (Bhakuni, Labroo, Singh, & Kapil, 1978).

Chemical Synthesis and Analysis

  • Synthetic Pathways : Research has explored the synthetic pathways involving (R)-N-methylcoclaurinium, focusing on its transformation and role in the generation of various chemical structures. These studies contribute to the broader understanding of synthetic routes for complex molecules in medicinal chemistry and drug discovery (He et al., 1991).

Molecular and Enzymatic Studies

  • Enzymatic Properties in Alkaloid Biosynthesis : (R)-N-methylcoclaurinium's role in the enzymatic processes involved in alkaloid biosynthesis has been a topic of study. Researchers have examined how enzymes interact with (R)-N-methylcoclaurinium in the formation of other alkaloids, shedding light on the molecular mechanisms in plant biochemistry (Sato et al., 1994), (Morishige, Tsujita, Yamada, & Sato, 2000).

properties

Molecular Formula

C18H22NO3+

Molecular Weight

300.4 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/p+1/t16-/m1/s1

InChI Key

BOKVLBSSPUTWLV-MRXNPFEDSA-O

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC

SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-methylcoclaurinium
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(R)-N-methylcoclaurinium
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(R)-N-methylcoclaurinium
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(R)-N-methylcoclaurinium
Reactant of Route 5
(R)-N-methylcoclaurinium
Reactant of Route 6
(R)-N-methylcoclaurinium

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